2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one

Description

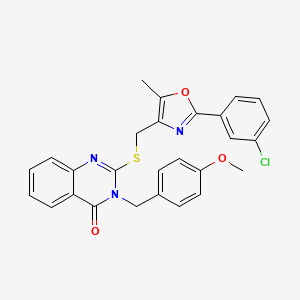

The compound 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one is a structurally complex quinazolinone derivative featuring a quinazolin-4(3H)-one core substituted with a thioether-linked oxazole moiety (bearing a 3-chlorophenyl and methyl group) and a 4-methoxybenzyl group at position 3. Quinazolinones are a well-studied class of heterocyclic compounds with broad pharmacological relevance, including kinase inhibition, antimicrobial, and anticancer activities .

Properties

IUPAC Name |

2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-[(4-methoxyphenyl)methyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22ClN3O3S/c1-17-24(29-25(34-17)19-6-5-7-20(28)14-19)16-35-27-30-23-9-4-3-8-22(23)26(32)31(27)15-18-10-12-21(33-2)13-11-18/h3-14H,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMWYTDUISRZKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials

Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of dehydrating agents and controlled temperatures.

Introduction of the Quinazolinone Core: This step may involve the condensation of anthranilic acid derivatives with appropriate reagents to form the quinazolinone structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the oxazole ring to an oxazoline.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the aromatic rings.

Scientific Research Applications

2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Key Observations:

Position 2 Modifications: The target compound features a thioether-oxazole group, distinct from the vinylpyridine or unsubstituted cores of analogues.

Position 3 Modifications: The 4-methoxybenzyl group contrasts with thiadiazole or sulfonamide substituents in analogues. The methoxy group may enhance solubility relative to non-polar substituents.

Chlorine Placement: Unlike 7-chloro derivatives , the chlorine in the target compound is on the oxazole’s phenyl ring, which may alter electronic effects without direct conjugation to the quinazolinone core.

Electronic Properties and Computational Analysis

Computational studies using Multiwfn (a wavefunction analysis tool ) provide insights into electronic properties:

Table 2: Calculated Electronic Properties (Hypothetical Data)

| Property | Target Compound | 2-(2-(Pyridin-3-yl)vinyl)-7-chloro-3-(1,3,4-thiadiazol-2-yl) Analogue |

|---|---|---|

| Electrostatic Potential (ESP) Range (a.u.) | -0.25 to +0.18 (polarized) | -0.30 to +0.22 (higher polarity) |

| Localized Electron Density (ELF) | High at oxazole S and O atoms | High at thiadiazole N and S atoms |

| HOMO-LUMO Gap (eV) | 4.1 (moderate reactivity) | 3.8 (higher reactivity) |

Analysis:

- The oxazole-thioether group in the target compound creates a polarized ESP surface, favoring interactions with cationic or polar protein residues .

- The 4-methoxybenzyl group contributes to a larger HOMO-LUMO gap compared to sulfonamide/thiadiazole analogues, suggesting reduced electrophilicity and greater stability .

Biological Activity

The compound 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one is a quinazoline derivative that exhibits a range of biological activities. Quinazoline compounds are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.

- Molecular Formula : C25H22ClN4O2S

- Molecular Weight : 497.0 g/mol

- CAS Number : 1112399-22-0

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives, including the compound , exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

The low IC50 values indicate potent inhibitory effects on cell proliferation, suggesting that this compound may serve as a candidate for further development in cancer therapy.

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key kinases associated with cell growth and survival. Notably, it has shown activity against:

- Epidermal Growth Factor Receptor (EGFR) : Inhibitors targeting EGFR are critical in cancer treatment due to their role in tumor growth and metastasis.

- Vascular Endothelial Growth Factor Receptor (VEGFR) : The compound's ability to inhibit VEGF signaling suggests potential in targeting angiogenesis in tumors.

Antioxidant Activity

In addition to its anticancer properties, the compound has been assessed for its antioxidant capabilities. Antioxidants play a vital role in neutralizing free radicals and reducing oxidative stress, which is implicated in various diseases.

The results indicate that the compound exhibits notable antioxidant activity, which may contribute to its overall therapeutic profile.

Case Studies and Research Findings

- Study on Anticancer Activity : A study reported the synthesis and evaluation of several quinazoline derivatives, including the target compound, revealing that it possesses remarkable cytotoxicity against human breast cancer cells (MCF-7) and liver cancer cells (HepG2) with IC50 values in the low micromolar range .

- Kinase Inhibition Study : Another investigation focused on the binding affinity of this compound to various kinases, demonstrating that it stabilizes multiple kinases involved in cancer progression. The ΔTm values indicated strong interactions comparable to established inhibitors .

- Antioxidant Evaluation : A recent publication highlighted the antioxidant potential of quinazoline derivatives, including this compound, showcasing its effectiveness in scavenging free radicals and reducing oxidative stress markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.